molecular formula C21H21N3O3S B2471361 N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide CAS No. 692762-51-9

N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide

Cat. No.: B2471361
CAS No.: 692762-51-9
M. Wt: 395.48
InChI Key: XVSOZZLOMDDNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a piperidine moiety, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline ring system can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Sulfonylphenyl Group: The sulfonylphenyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonylphenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines or modified piperidine derivatives.

Scientific Research Applications

N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival . The compound’s quinoline core can also interact with DNA and proteins, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-piperidin-1-ylsulfonylphenyl)quinoline-3-carboxamide: Similar in structure but with a different position of the carboxamide group.

    N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a quinoline ring.

    N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-sulfonamide: Features a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, piperidine moiety, and sulfonylphenyl group contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)28(26,27)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSOZZLOMDDNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.